Differential Formation Kinetics vs. ApUpA in RNA Polymerase Assays
UpApU and ApUpA exhibit starkly different formation kinetics with E. coli RNA polymerase. Under identical conditions (poly[d(A-T)] template, binary enzyme-DNA complex), the addition of UpA and UTP leads to catalytic synthesis of UpApU until substrate exhaustion. In direct contrast, ApU and ATP result in ApUpA formation that is stoichiometric with enzyme concentration, indicating the formation of a stable, non-dissociating ternary complex [1].
| Evidence Dimension | Trinucleotide formation kinetics |
|---|---|
| Target Compound Data | Catalytic synthesis until substrate exhaustion |
| Comparator Or Baseline | ApUpA (AUA) |
| Quantified Difference | UpApU is synthesized catalytically; ApUpA formation is stoichiometric with enzyme present (non-catalytic). |
| Conditions | E. coli RNA polymerase holoenzyme, poly[d(A-T)] template, UpA/UTP vs. ApU/ATP as primers/substrates [1]. |
Why This Matters
This difference determines whether a trinucleotide can be used to study catalytic turnover or is suitable for trapping stable enzyme complexes, a critical choice for mechanistic studies.
- [1] Sylvester JE, Cashel M. Stable RNA-DNA-RNA polymerase complexes can accompany formation of a single phosphodiester bond. Biochemistry. 1980;19(6):1069-74. PMID: 7370224. View Source
